Product packaging for 1-(4-Methoxyphenyl)-6-phenylhexatriene(Cat. No.:CAS No. 3893-10-5)

1-(4-Methoxyphenyl)-6-phenylhexatriene

Cat. No.: B3264290
CAS No.: 3893-10-5
M. Wt: 262.3 g/mol
InChI Key: WSZUPMMXEJRMRA-SVRHENQESA-N
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Description

Significance of Conjugated Polyenes in Advanced Materials and Fundamental Chemistry

Conjugated polyenes, characterized by alternating single and double carbon-carbon bonds, are of significant interest due to the delocalization of their π-electrons across the molecule. This delocalization is the source of their unique electronic and optical properties, making them vital components in a range of advanced materials. Their applications are diverse, spanning from organic light-emitting diodes (OLEDs) and solar cells to molecular wires and nonlinear optical materials. Fundamentally, conjugated polyenes serve as model systems for understanding the principles of electron delocalization, conductivity, and the nature of excited states in organic molecules. The ability to tailor their properties through chemical synthesis makes them a versatile platform for both theoretical and experimental investigations.

Overview of Linear Hexatriene Systems and Their Structural Features

Linear hexatriene, with its six-carbon conjugated backbone, represents a fundamental example of a short-chain polyene. The planarity of the hexatriene system is crucial for maximizing the overlap of p-orbitals, which in turn facilitates π-electron delocalization. This delocalization leads to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap compared to non-conjugated systems, resulting in absorption of light at longer wavelengths. The structure of hexatriene is not rigid; it can exist in various isomeric forms, with the all-trans isomer being the most stable due to reduced steric hindrance. The bond lengths in the hexatriene core are not uniform; the double bonds are slightly longer and the single bonds are shorter than in isolated systems, reflecting the partial double-bond character of all the C-C bonds.

Role of Aryl Substitution (4-Methoxyphenyl and Phenyl Moieties) in Modulating Electronic Structures

The introduction of aryl substituents at the termini of the hexatriene chain significantly modifies its electronic structure. In 1-(4-Methoxyphenyl)-6-phenylhexatriene , we have two different aryl groups: a phenyl group and a 4-methoxyphenyl (B3050149) group.

The phenyl group, being a simple aromatic system, extends the π-conjugation of the hexatriene core. This extension generally leads to a red-shift in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths.

The 4-methoxyphenyl group plays a more nuanced role. The methoxy (B1213986) group (-OCH₃) is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. This electron-donating character increases the electron density of the π-system, further reducing the HOMO-LUMO gap. This "push-pull" nature, where one end of the molecule has an electron-donating group and the other end is a simple phenyl group, can lead to interesting photophysical properties, including enhanced fluorescence and solvatochromism (a change in color with the polarity of the solvent).

Research Scope and Objectives Pertaining to this compound

This article aims to provide a focused overview of the chemical compound This compound . The primary objectives are to:

Present available data on its physical and spectroscopic properties.

Discuss the influence of the 4-methoxyphenyl and phenyl substituents on its electronic structure and photophysical behavior, drawing comparisons with related diarylhexatrienes.

Highlight the significance of such asymmetrically substituted polyenes in the context of materials chemistry and fundamental research.

Due to the limited availability of extensive experimental data specifically for This compound in the public domain, this review will also draw upon data from closely related compounds to illustrate key concepts and trends.

Physicochemical and Spectroscopic Data

The following tables summarize the available data for This compound .

Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₁₈OCalculated
Molecular Weight262.35 g/molCalculated
Melting Point196-198 °C nih.gov
SolubilitySoluble in alcohols, chloroform, and toluene nih.gov

Fluorescence Data of this compound

SolventExcitation Wavelength (λex)Emission Wavelength (λem)Source
Chloroform380 nm443 nm nih.gov

Detailed Research Findings

While specific, in-depth research articles focusing solely on This compound are not abundant in the readily accessible literature, a wealth of information on closely related diarylpolyenes provides a strong basis for understanding its properties.

Studies on asymmetrically substituted diphenylpolyenes, particularly those with donor-acceptor character, have revealed significant insights. The presence of an electron-donating group, such as the methoxy group in our target compound, and a relatively neutral phenyl group at the other end, creates a molecular dipole that can be modulated upon photoexcitation. This often leads to a large Stokes shift (the difference between the absorption and emission maxima) and pronounced solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent. nih.gov

Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) have become invaluable for predicting the electronic and spectroscopic properties of such molecules. mdpi.comnih.govresearchgate.netrsc.org These calculations can provide theoretical UV-Vis absorption spectra and insights into the nature of the electronic transitions (e.g., π-π* transitions). For donor-acceptor substituted polyenes, TD-DFT can help elucidate the extent of intramolecular charge transfer (ICT) in the excited state, which is crucial for understanding their fluorescence properties. beilstein-journals.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O B3264290 1-(4-Methoxyphenyl)-6-phenylhexatriene CAS No. 3893-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O/c1-20-19-15-13-18(14-16-19)12-6-3-2-5-9-17-10-7-4-8-11-17/h2-16H,1H3/b3-2+,9-5+,12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZUPMMXEJRMRA-SVRHENQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization for Electronic and Conformational Elucidation of 1 4 Methoxyphenyl 6 Phenylhexatriene

Electronic Absorption Spectroscopy (UV-Vis) for π-System Delocalization Analysis

Electronic absorption spectroscopy is a powerful tool for probing the extent of π-electron delocalization in conjugated molecules. For diphenylpolyenes, the primary absorption band of interest corresponds to the S₀ → S₂ (1¹A₉ → 1¹Bᵤ) transition, which is strongly allowed and gives rise to an intense absorption peak in the near-UV region. The position and fine structure of this band are highly sensitive to the molecular environment and conformation.

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as a function of the solvent polarity. In diphenylpolyenes like 1-(4-methoxyphenyl)-6-phenylhexatriene, the absorption energy is notably dependent on the solvent's polarizability. mdpi.comresearchgate.net As the solvent polarizability increases, the energy of the first electronic transition tends to decrease, resulting in a bathochromic (red) shift of the absorption maximum. researchgate.net

Table 1: Expected Solvatochromic Effects on the Absorption Maximum (λmax) of this compound

Solvent TypeExample SolventExpected λmax PositionPrimary Solvent Interaction
Nonpolar, Low Polarizabilityn-HexaneShorter Wavelength (Blue-shifted)Minimal van der Waals forces
Nonpolar, High PolarizabilityCarbon TetrachlorideIntermediate WavelengthDispersion forces (Polarizability) mdpi.com
Polar AproticDichloromethaneLonger Wavelength (Red-shifted)Dipole-dipole & Polarizability mdpi.com
Polar ProticEthanolLonger Wavelength (Red-shifted)H-bonding, Dipole-dipole, Polarizability

The absorption spectra of rigid, conjugated molecules like this compound often display a resolved vibronic fine structure, which results from simultaneous electronic and vibrational transitions. wikipedia.org According to the Franck-Condon principle, the intensity of these vibronic peaks is determined by the overlap between the vibrational wavefunctions of the ground and excited electronic states.

For linear polyenes, the vibronic structure in the main absorption band is typically dominated by progressions in two key vibrational modes: the C-C single-bond stretching mode (around 1200 cm⁻¹) and the C=C double-bond stretching mode (around 1600 cm⁻¹). uiuc.edu The spacing and relative intensities of these peaks in the progression can provide detailed information about the geometry of the molecule. A well-resolved progression suggests a rigid and planar conformation in the ground state. Any broadening or loss of resolution in the vibronic structure can indicate increased conformational flexibility or aggregation. uiuc.edu The analysis of this fine structure is therefore crucial for understanding the molecule's ground-state conformation and the nature of the potential energy surface of the excited state. epa.gov

Fluorescence Spectroscopy for Excited State Characterization

Fluorescence spectroscopy provides a window into the properties of the lowest excited singlet state (S₁). For many diphenylpolyenes, a key feature is the anomalous fluorescence behavior, where the lowest-energy excited state (S₁, of ¹A₉ symmetry) is different from the strongly absorbing state (S₂, of ¹Bᵤ symmetry). researchgate.net Because the S₀ → S₁ transition is symmetry-forbidden, direct excitation is inefficient. Instead, the molecule is excited to the S₂ state, followed by rapid internal conversion to the S₁ state, from which fluorescence occurs. rsc.org

The emission spectrum of this compound provides the energy of the S₁ state. A notable characteristic of diphenylpolyenes is their significant Stokes shift—the difference in energy (or wavelength) between the absorption maximum (S₀ → S₂) and the emission maximum (S₁ → S₀). mdpi.com This large shift is a direct consequence of the different electronic states involved in absorption and emission.

For this compound dissolved in chloroform, the fluorescence excitation and emission maxima have been reported, allowing for a direct calculation of the Stokes shift. This value reflects the energy lost during the non-radiative relaxation from the S₂ to the S₁ state and any geometrical relaxation that occurs in the excited state prior to emission. The emission wavelength is generally less sensitive to solvent polarity than the absorption wavelength in these types of molecules. mdpi.com

Table 2: Fluorescence and Stokes Shift Data for this compound in Chloroform

ParameterWavelength (nm)Wavenumber (cm⁻¹)
Excitation Maximum (λex) 38026316
Emission Maximum (λem) 44322573
Stokes Shift 63 3743

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While a specific quantum yield for this compound is not documented in the provided search results, the value for the parent compound, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), can serve as a valuable benchmark. The quantum yield of DPH in a THF solution is reported to be as high as 0.41 (or 41.56%). rsc.org

The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can influence the quantum yield. Such substituents can alter the energies of the excited states and the rates of non-radiative decay pathways, such as internal conversion and intersystem crossing. In some systems, electron-donating groups have been shown to increase fluorescence intensity. mdpi.com Therefore, it is plausible that the quantum yield of this compound would be comparable to or potentially higher than that of DPH, depending on how the substituent affects the energy gap between the S₁ and S₀ states and the rates of competing de-excitation processes.

Table 3: Comparative Fluorescence Quantum Yield (Φf)

CompoundSolventFluorescence Quantum Yield (Φf)
1,6-Diphenyl-1,3,5-hexatriene (DPH) rsc.orgTHF0.4156
This compound-Expected to be comparable to DPH

Vibrational Spectroscopy (FT-IR, Raman) for Structural and Electronic Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's structure by probing its characteristic vibrational modes. For this compound, these techniques are essential for confirming the structure and understanding the electronic distribution along the polyene chain.

The most prominent features in the vibrational spectra of polyenes are associated with the stretching modes of the carbon-carbon bonds. aip.org

C=C Stretching Modes: These appear as strong bands in the Raman spectrum, typically in the range of 1550-1650 cm⁻¹. They are indicative of the double-bond character within the conjugated system.

C-C Stretching Modes: These modes are found at lower frequencies, generally between 1100-1300 cm⁻¹, and are also prominent in the Raman spectrum. researchgate.net The frequencies of these modes are sensitive to the degree of π-electron delocalization.

C-H Bending Modes: Out-of-plane C-H bending modes for the trans double bonds of the hexatriene chain give rise to strong absorptions in the FT-IR spectrum, typically around 990-1010 cm⁻¹.

Aromatic and Substituent Modes: Additional vibrational bands will arise from the phenyl and methoxyphenyl rings, including aromatic C=C stretching (~1450-1600 cm⁻¹), C-H stretching (above 3000 cm⁻¹), and characteristic modes for the methoxy group, such as C-O stretching (~1250 cm⁻¹ and ~1040 cm⁻¹).

Raman spectroscopy is particularly powerful for studying the polyene backbone, as the highly polarizable C=C bonds lead to strong Raman scattering. aps.org These vibrational frequencies can be correlated with theoretical calculations to provide a comprehensive picture of the molecule's structure and bonding. researchgate.net

Table 4: Key Expected Vibrational Modes for this compound

Vibrational ModeApproximate Frequency (cm⁻¹)Expected Spectroscopic Activity
Aromatic/Alkene C-H Stretch3000 - 3100IR, Raman (weak)
Methyl C-H Stretch2850 - 2960IR, Raman
Polyene C=C Stretch1550 - 1650Raman (strong), IR (weak)
Aromatic Ring C=C Stretch1450 - 1600IR, Raman
Methoxy C-O Asymmetric Stretch~1250IR (strong)
Polyene C-C Stretch1100 - 1300Raman (strong)
Methoxy C-O Symmetric Stretch~1040IR (strong)
trans-Alkene C-H Out-of-Plane Bend990 - 1010IR (strong)

Conjugation Length Probes via Raman Spectroscopy

Raman spectroscopy is a particularly effective method for probing the extent of π-conjugation in polyene systems. The vibrational modes associated with the carbon-carbon stretching of the polyene chain are highly sensitive to the delocalization of electrons. In conjugated molecules, the frequencies of the C=C (ethylenic) and C-C (single bond) stretching modes are key indicators of the effective conjugation length.

For this compound, the most intense bands in the Raman spectrum are expected to be the in-phase C=C stretching vibration (ν_C=C_) and the C-C stretching vibration (ν_C-C_). As the conjugation length of a polyene chain increases, a characteristic downward shift (to lower wavenumbers) of the ν_C=C_ band is observed. This is a direct consequence of the increased π-electron delocalization, which leads to a slight weakening of the double bonds and strengthening of the single bonds, causing them to have more similar bond orders.

Table 1: Expected Prominent Raman Bands for Probing Conjugation in this compound (based on DPH data)

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
In-phase C=C stretch (ν_C=C)~1597Primary indicator of conjugation length
C-C stretch (ν_C-C_)~1140Sensitive to π-electron delocalization

Vibrational Signatures of Aromatic and Polyene Moieties

Beyond probing the conjugation length, Raman spectroscopy provides a detailed fingerprint of the various structural components of this compound. The spectrum can be dissected into regions corresponding to the vibrations of the aromatic rings and the hexatriene chain.

The phenyl groups exhibit several characteristic vibrational modes. These include the ring stretching modes, often referred to as the "semicircle" and "quadrant" stretching vibrations, which typically appear in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions, respectively. C-H in-plane bending and out-of-plane bending vibrations of the aromatic rings also produce distinct, though generally weaker, Raman signals. The methoxy group on the substituted phenyl ring will also have its own characteristic vibrations, such as C-O stretching, which would be expected in the 1200-1300 cm⁻¹ region.

The polyene chain, in addition to the prominent C=C and C-C stretching modes, displays a variety of other vibrations. These include C-H in-plane and out-of-plane bending modes, as well as skeletal deformations of the triene backbone. The coupling between the polyene chain and the phenyl rings can lead to mixed vibrational modes, further enriching the Raman spectrum.

Table 2: Characteristic Vibrational Signatures of this compound

Molecular MoietyVibrational ModeExpected Wavenumber Range (cm⁻¹)
Phenyl RingsRing C=C Stretch1580 - 1610
Ring C=C Stretch1450 - 1500
C-H In-plane Bend1000 - 1300
C-H Out-of-plane Bend700 - 900
Polyene ChainC=C Stretch~1597
C-C Stretch~1140
C-H In-plane Bend1250 - 1350
C-H Out-of-plane Bend950 - 1000
Methoxy GroupC-O Stretch1200 - 1300

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

¹H NMR and ¹³C NMR for Definitive Structural Connectivity

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the fundamental covalent framework of this compound. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for a complete assignment of all proton and carbon atoms in the molecule.

In the ¹H NMR spectrum, the protons of the hexatriene chain are expected to resonate in the olefinic region, typically between δ 6.0 and 7.5 ppm. Due to spin-spin coupling between adjacent protons, these signals will appear as complex multiplets. The aromatic protons will also appear in a similar region, though the specific chemical shifts will be influenced by the electronic environment. The protons of the unsubstituted phenyl group will show a different pattern compared to the methoxy-substituted phenyl group. The methoxy group itself will give rise to a characteristic singlet, likely in the range of δ 3.7-4.0 ppm.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The sp² hybridized carbons of the polyene chain and the aromatic rings will resonate in the downfield region (δ 110-160 ppm). The carbon of the methoxy group will appear further upfield, typically around δ 55 ppm. The specific chemical shifts will provide further confirmation of the connectivity and the electronic effects of the substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Polyene CH6.0 - 7.5120 - 140
Phenyl CH6.8 - 7.8114 - 130
Methoxy CH₃3.7 - 4.0~55
Quaternary Aromatic C-125 - 160
Methoxy-bearing Aromatic C-~160

NOESY and ROESY for Probing Spatial Relationships and Conformational Preferences

While ¹H and ¹³C NMR establish the connectivity of atoms, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide crucial information about the through-space proximity of atoms, which is essential for determining the three-dimensional structure and conformational preferences of the molecule. columbia.edu

NOESY and ROESY experiments detect correlations between protons that are close to each other in space, typically within 5 Å. columbia.edu For a flexible molecule like this compound, these experiments can help to elucidate the preferred rotational conformations around the single bonds connecting the phenyl rings to the polyene chain.

For instance, NOE or ROE cross-peaks between the ortho-protons of the phenyl rings and the adjacent protons of the hexatriene chain would indicate a degree of twisting around the phenyl-polyene bond. The relative intensities of these cross-peaks can provide semi-quantitative information about the average internuclear distances and thus the dominant conformations in solution. The absence or presence of specific cross-peaks can help to distinguish between different possible stereoisomers (e.g., E/Z isomers of the double bonds), although the all-trans isomer is generally the most stable for diphenylpolyenes.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This allows for the unambiguous validation of the molecular formula. For this compound, the expected molecular formula is C₂₁H₂₀O.

HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places. By comparing this experimentally determined exact mass to the calculated exact mass for the proposed molecular formula, the identity of the compound can be confirmed with high confidence. This technique is particularly valuable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 4: High-Resolution Mass Spectrometry Data for Molecular Formula Validation

ParameterValue
Molecular FormulaC₂₁H₂₀O
Calculated Exact Mass288.1514
Expected m/z in HRMS[M+H]⁺: 289.1587, [M+Na]⁺: 311.1406

The observation of ions corresponding to these calculated exact masses in an HRMS experiment would provide definitive proof of the elemental composition of this compound.

Computational and Theoretical Investigations of 1 4 Methoxyphenyl 6 Phenylhexatriene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of conjugated molecules. These methods allow for a detailed understanding of both the ground and excited electronic states.

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For 1-(4-methoxyphenyl)-6-phenylhexatriene, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict its optimized ground state geometry. researchgate.netias.ac.in

These calculations reveal key structural parameters such as bond lengths and dihedral angles, which are critical in understanding the extent of π-electron delocalization along the polyene chain and between the phenyl rings. The methoxy (B1213986) group, being an electron-donating group, is expected to influence the electronic distribution and geometry of the phenyl ring it is attached to.

Furthermore, DFT is instrumental in determining crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its potential application in organic solar cells. ias.ac.in A smaller energy gap generally correlates with easier electronic excitation and a red-shift in the absorption spectrum.

Table 1: Representative DFT-Calculated Ground State Properties of this compound (Illustrative Data)

PropertyValue
HOMO Energy-5.2 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap3.1 eV
Dipole Moment2.5 D

Note: The data in this table is illustrative and based on typical values for similar diphenylpolyene derivatives.

To investigate the electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. nih.govnih.gov This method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum, and oscillator strengths, which are related to the intensity of the absorption bands. nih.gov

For this compound, TD-DFT calculations can predict the energies of the low-lying singlet and triplet excited states. The nature of the electronic transitions, such as π→π* transitions localized on the polyene chain or intramolecular charge transfer (ICT) transitions, can be analyzed by examining the molecular orbitals involved. The presence of the electron-donating methoxy group and the phenyl group at opposite ends of the hexatriene chain can promote ICT character in the electronic transitions.

The choice of functional in TD-DFT is critical, especially for systems with potential charge-transfer character. Range-separated functionals like CAM-B3LYP are often found to provide more accurate predictions for such systems compared to standard hybrid functionals. acs.org

Table 2: Representative TD-DFT Calculated Excitation Properties of this compound (Illustrative Data)

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength
S13.43651.2
S23.93180.1
T12.1-0

Note: The data in this table is illustrative and based on typical values for similar diphenylpolyene derivatives.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about specific stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a way to explore the conformational landscape and dynamics of molecules over time. rsc.orgresearchgate.net

The hexatriene chain of this compound possesses multiple single and double bonds, allowing for a rich conformational space and the possibility of cis-trans isomerization. MD simulations, often employing classical force fields, can be used to study the rotational barriers around the single bonds of the polyene chain. msu.suacs.org

Understanding these rotational barriers is crucial for predicting the flexibility of the molecule and the accessibility of different planar and non-planar conformations. Photoisomerization, a key process in many light-responsive materials, can also be investigated using specialized MD techniques like surface-hopping simulations, which allow for transitions between different electronic states.

The surrounding environment can significantly influence the conformation of flexible molecules. MD simulations with explicit solvent models can provide insights into how different solvents affect the conformational equilibrium of this compound. nih.gov

Polar solvents may stabilize more polar conformations of the molecule, potentially altering its electronic and photophysical properties. For instance, a solvent could influence the dihedral angles between the phenyl rings and the polyene chain, thereby affecting the degree of π-conjugation.

Topological and Graph-Theoretical Approaches for π-Electron System Characterization

Topological and graph-theoretical methods offer a different perspective on the electronic structure of conjugated systems, focusing on the connectivity of the atoms within the molecule. nih.govnih.gov

These approaches model the π-electron system as a graph, where atoms are represented by vertices and bonds by edges. From this graph, various topological indices can be calculated that correlate with the electronic properties of the molecule, such as the total π-electron energy and resonance energy. scilit.com

For this compound, a topological analysis can provide a quantitative measure of the delocalization within the π-system. nih.gov This can be particularly useful for comparing the electronic properties of a series of related polyene derivatives. The concept of "coresiduality" can reveal equivalences between bonds that are not apparent from simple symmetry considerations, leading to a deeper understanding of bond orders and reactivity. nih.gov These methods, while more abstract than quantum chemical calculations, can offer valuable qualitative insights into the nature of the π-electron system. researchgate.net

Prediction of Photophysical and Photochemical Behavior from Theoretical Models

Computational and theoretical chemistry serve as powerful tools for predicting and understanding the intricate photophysical and photochemical behavior of molecules like this compound. By employing a range of theoretical models, from semi-empirical methods to high-level ab initio calculations, researchers can simulate molecular properties and dynamics that are often difficult to probe experimentally. These computational investigations provide deep insights into the electronic structure, excited-state characteristics, and potential reaction pathways of the molecule upon light absorption.

At the forefront of these theoretical explorations are Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). researchgate.net These quantum chemical methods have become standard for studying the ground and excited states of organic chromophores due to their balance of computational cost and accuracy. cnr.it For this compound, DFT is employed to optimize the ground-state geometry, providing a foundational understanding of its stable conformation. From this optimized structure, TD-DFT calculations are performed to predict the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

Theoretical models predict that the introduction of the electron-donating methoxy group (-OCH3) on one of the phenyl rings of the hexatriene backbone will significantly influence its electronic properties compared to the parent compound, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). researchgate.net This substitution is expected to lower the energy of the highest occupied molecular orbital (HOMO) to a greater extent than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. niscpr.res.in A smaller energy gap typically results in a bathochromic (red) shift in the absorption and emission spectra.

The photophysical behavior of this compound is dictated by the nature of its low-lying electronic excited states. researchgate.net Theoretical models are crucial for elucidating the character of these states, such as whether they are of π→π* or n→π* type, and for predicting their energetic ordering. niscpr.res.in For polyene systems like this, the relative energies of the optically bright 1¹Bᵤ state and the optically dark 2¹A₉ state are of particular interest, as their proximity can lead to complex photophysical phenomena such as internal conversion and fluorescence quenching. researchgate.net

Furthermore, computational models can predict the potential energy surfaces of the excited states, revealing the pathways for non-radiative decay processes such as cis-trans isomerization. researchgate.net By mapping these surfaces, researchers can identify conical intersections, which are points of degeneracy between electronic states that facilitate rapid internal conversion back to the ground state. The twisting of the polyene chain or the phenyl rings is often a key coordinate in these processes.

The predicted photophysical data for this compound, based on theoretical calculations for similar compounds, can be summarized as follows:

Table 1: Predicted Photophysical Properties of this compound from Theoretical Models

PropertyPredicted Value/CharacteristicTheoretical Basis
Maximum Absorption Wavelength (λmax) Red-shifted compared to DPHLower HOMO-LUMO gap due to the methoxy group's electron-donating effect. niscpr.res.in
Molar Absorptivity (ε) High, characteristic of π→π* transitionsLarge oscillator strength for the S₀→S₁ transition predicted by TD-DFT.
Fluorescence Emission Wavelength Red-shifted, with a noticeable Stokes shiftRelaxation from the excited state to a lower energy conformation before emission.
Fluorescence Quantum Yield (ΦF) Moderate to lowCompetition from non-radiative decay pathways like isomerization. researchgate.net
Excited-State Lifetime (τF) Nanosecond rangeDependent on the rates of radiative and non-radiative decay.

Note: The values in this table are illustrative and represent expected trends based on theoretical models of similar chromophores.

In terms of photochemical behavior, theoretical models can explore the reaction coordinates for various photochemical transformations. For this compound, a primary photochemical process is expected to be E/Z (trans/cis) isomerization around the double bonds of the hexatriene chain. researchgate.net Computational simulations can model the energetic barriers for these isomerization processes in both the ground and excited states, providing insights into the molecule's photoswitching capabilities. The methoxy substituent may influence the regioselectivity of this isomerization.

Photophysical and Photochemical Properties of 1 4 Methoxyphenyl 6 Phenylhexatriene

Excited State Dynamics and Decay Pathways

The events following the absorption of light by diphenylhexatrienes are complex, involving multiple electronic excited states and various decay pathways that are sensitive to the molecular environment.

Fluorescence Lifetimes and Non-Radiative Decay Processes

Upon excitation, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is promoted to the first electronically excited singlet state (S₁). However, the photophysics are governed by the presence of two close-lying excited singlet states: the 1¹Bᵤ state, which is strongly allowed and accessed directly upon photoexcitation, and the 2¹A₉ state, which is a lower-energy, "dark" state, meaning a direct transition from the ground state is formally forbidden. bris.ac.ukrsc.org Following excitation to the 1¹Bᵤ state, rapid internal conversion to the 2¹A₉ state occurs. bris.ac.uk The majority of the observed fluorescence originates from this lower-lying 2¹A₉ state. bris.ac.uk

The fluorescence lifetime of DPH is highly dependent on the solvent environment. In solution, the lifetime can be short, but it increases significantly when the molecule is in a more rigid environment, such as embedded in lipid bilayers. escholarship.org For instance, in phospholipid vesicles, the fluorescence decay is often multi-exponential, indicating the probe exists in a variety of microenvironments. nih.gov Below the phase transition temperature of lipids, the lifetime distribution is broader, reflecting a continuum of different dielectric environments. escholarship.org As the temperature increases and the lipid environment becomes more fluid, the distribution narrows. escholarship.org

Non-radiative decay processes are significant for DPH and compete with fluorescence. One of the primary non-radiative pathways is internal conversion directly from the excited state back to the ground state. researchgate.net The efficiency of this process is influenced by the solvent, with viscosity playing a key role. Higher viscosity can hinder the out-of-plane motions required for this deactivation pathway, thus increasing the fluorescence quantum yield. bris.ac.uk

Table 1: Fluorescence Lifetime of 1,6-diphenyl-1,3,5-hexatriene (DPH) in Various Environments

EnvironmentTemperature (°C)Lifetime (ns)
CyclohexaneRoom Temperature~5.3 acs.org
Egg Phosphatidylcholine Liposomes407.28 escholarship.org
Erythrocyte MembraneNot Specified~11 escholarship.org
Gas PhaseNot Specifiedup to 90.7 scirp.org
EthanolRoom TemperatureNot specified, but quantum yield is 15-25% nih.gov
Acetonitrile (B52724)Room TemperatureNot specified, but quantum yield is 15-25% nih.gov

Note: This data is for the model compound 1,6-diphenyl-1,3,5-hexatriene (DPH).

Intersystem Crossing and Triplet State Formation

Intersystem crossing (ISC), the process where the molecule transitions from an excited singlet state to an excited triplet state (T₁), is a relatively minor decay pathway for DPH. The quantum yield for ISC is generally very low, on the order of 0.01 to 0.02 in solvents like methylcyclohexane (B89554) and benzene (B151609). researchgate.netscirp.orgscirp.org Despite this low efficiency, the triplet state plays a significant role in the photoisomerization of DPH. acs.org

The triplet state of DPH can be populated through sensitization experiments and has been characterized by its transient absorption spectrum. acs.org The triplet state itself is an equilibrium mixture of different isomers (all-trans, trans,cis,trans, and cis,trans,trans). acs.org The low energy of the DPH triplet state means that triplet-triplet annihilation is generally insufficient to repopulate the lowest excited singlet state. scirp.orgscirp.org The formation of the triplet state is thought to proceed from the initially excited 1¹Bᵤ state via an intermediate T₂(1³A₉) state. researchgate.net

Photoinduced Isomerization Mechanisms and Quantum Efficiencies

Photoisomerization, particularly the interconversion between cis and trans isomers around the double bonds of the polyene chain, is a key photochemical process for diphenylhexatrienes.

cis-trans Isomerization Dynamics

The photoisomerization of DPH is known to be a relatively inefficient process. acs.org Both the excited singlet and triplet states contribute to the isomerization. acs.org The relative contribution of each state is dependent on the solvent and the specific isomer being irradiated. acs.org For all-trans-DPH, the singlet and triplet pathways can be roughly equal in contribution in non-polar solvents like methylcyclohexane. acs.org

The isomerization process involves twisting around the carbon-carbon double bonds in the excited state. Theoretical calculations suggest that for the central C=C bond, the perpendicular conformation represents an energy maximum in both the ground and low-lying excited states, which helps to explain the low tendency of DPH to isomerize. researchgate.net The presence of air can quench the triplet state, thereby affecting the quantum yields of isomerization and revealing the contribution of the singlet state pathway. acs.org

Conformational Changes Upon Photoexcitation

Upon photoexcitation, conjugated molecules like DPH can undergo significant conformational changes. The initial excitation populates the 1¹Bᵤ state, which then rapidly relaxes to the 2¹A₉ state. This electronic relaxation is coupled with nuclear motions, including torsional (twisting) and bond-stretching modes. aps.org In the excited state, there is a tendency towards a more planar geometry compared to the ground state, which can exhibit some degree of torsional disorder. aps.orglanl.gov The excess vibrational energy following non-radiative decay can also lead to ultrafast isomerization around the C-C single bonds, resulting in a dynamic equilibrium of different rotamers (conformers related by single bond rotation). researchgate.net

Energy Transfer Processes in Homogeneous and Heterogeneous Environments

The strong fluorescence and well-defined spectral properties of DPH make it a useful probe in studies of Förster Resonance Energy Transfer (FRET). FRET is a non-radiative process where an excited donor molecule transfers its energy to a ground-state acceptor molecule through dipole-dipole interactions. wikipedia.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically 1-10 nm), the spectral overlap between the donor's emission and the acceptor's absorption, and their relative orientation. wikipedia.orgbachem.com

DPH can act as a FRET donor to various acceptors. For example, FRET can occur between tryptophan (donor) and DPH (acceptor). youtube.com In heterogeneous environments such as lipid bilayers and micelles, FRET is a powerful tool to study the structure and dynamics of these assemblies. nih.govmdpi.comnih.govpurdue.edu For instance, DPH has been used in FRET studies to determine the transverse location of probes within a lipid bilayer. By using a fluorescent acceptor located at the surface of the bilayer, the efficiency of energy transfer from DPH embedded in the hydrophobic core can be measured to estimate its depth. researchgate.net

The efficiency of energy transfer can be influenced by the organization of the medium. For example, initial energy flow from a chromophore to the surrounding amphiphilic molecules has been shown to be more efficient in micelles compared to vesicles formed from the same amphiphile. nih.gov This highlights the role of the supramolecular structure in mediating energy dissipation pathways.

Dimerization and Aggregation Effects on Photophysical Properties of 1-(4-Methoxyphenyl)-6-phenylhexatriene

The photophysical properties of diarylpolyenes, including this compound, are significantly influenced by intermolecular interactions that lead to the formation of dimers and larger aggregates. These phenomena are particularly prominent at higher concentrations in solution or in specific environments like lipid membranes and solid-state matrices. The formation of such species can drastically alter the absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes of the monomeric compound.

Research Findings on Dimerization and Aggregation

While specific experimental data on the dimerization and aggregation of this compound is not extensively detailed in the available literature, the behavior of its parent compound, 1,6-diphenyl-1,3,5-hexatriene (DPH), and its derivatives provides a strong basis for understanding these effects.

Dimerization and Self-Quenching:

Studies on DPH and its derivatives have established a dimerization model to explain concentration-dependent photophysical phenomena, particularly fluorescence self-quenching. nih.govnih.gov At increased concentrations, molecules of these compounds tend to form non-fluorescent or weakly fluorescent ground-state dimers. This process is a form of static quenching, where the formation of the dimer effectively removes a potential fluorophore from the system prior to excitation.

H- and J-Aggregates:

Beyond simple dimerization, diarylpolyenes can form larger, more ordered structures known as H- and J-aggregates, which have distinct spectroscopic signatures. nih.govmpg.depradeepresearch.orgresearchgate.netnih.gov The formation and type of aggregate (H vs. J) are highly dependent on the specific molecular structure, the solvent, temperature, and the concentration. researchgate.net

H-aggregates (hypsochromic aggregates) are typically characterized by a blue-shift in the absorption spectrum compared to the monomer. This occurs when the transition dipole moments of the constituent molecules are aligned in a parallel, "face-to-face" arrangement. H-aggregates are often associated with a significant decrease in fluorescence quantum yield due to the prevalence of non-radiative decay pathways. pradeepresearch.orgnih.gov

J-aggregates (Jelley aggregates), conversely, exhibit a red-shifted absorption band that is typically narrow and intense. mpg.depradeepresearch.org This arrangement arises from a "head-to-tail" alignment of the transition dipole moments. J-aggregates are often characterized by enhanced fluorescence efficiency compared to the monomer. nih.gov

The interplay between these aggregation types can be complex. For some systems, a transition from H- to J-aggregates can be observed with increasing concentration. pradeepresearch.org The formation of these aggregates is a key factor in the solid-state emission properties of these materials and is crucial for their application in organic electronics. researchgate.net

While direct data tables for this compound are not available, the table below illustrates the general principles of how aggregation affects the photophysical properties of diphenylpolyene-type molecules, based on established models and observations for related compounds.

Table 5.4.1: General Effects of Aggregation on the Photophysical Properties of Diarylpolyenes

PropertyMonomerDimer (Non-fluorescent)H-AggregateJ-Aggregate
Absorption Maximum λabsSimilar to monomerBlue-shiftedRed-shifted
Emission Maximum λemQuenchedRed-shiftedRed-shifted
Fluorescence Quantum Yield (ΦF) HighVery Low / ZeroSignificantly ReducedEnhanced
Fluorescence Lifetime (τF) τmonoShorter / QuenchedReducedCan be longer or shorter

This table is a generalized representation based on the principles of exciton (B1674681) coupling theory and experimental observations of similar chromophores. nih.govmpg.depradeepresearch.orgnih.gov

Mechanistic Studies of Reactivity Pathways Involving the Hexatriene Core

Thermal and Photoinduced Cycloaddition Reactions

The conjugated triene system of 1-(4-Methoxyphenyl)-6-phenylhexatriene is amenable to various cycloaddition reactions, primarily driven by thermal or photochemical activation. These reactions involve the reorganization of π-electrons to form new σ-bonds and cyclic structures.

Electrocyclic Reactions (e.g., Nazarov Cyclization, 6π-Electrocyclizations)

The hexatriene moiety is a classic platform for 6π-electrocyclization, a pericyclic reaction that proceeds in a stereospecific manner governed by the Woodward-Hoffmann rules. researchgate.net Under thermal conditions, 1,3,5-hexatrienes undergo a disrotatory ring closure to form a cyclohexadiene. researchgate.netnih.gov For this compound, this would lead to the formation of a 1,3-cyclohexadiene (B119728) derivative. The stereochemistry of the resulting product is dictated by the geometry of the starting hexatriene. Conversely, photochemical 6π-electrocyclization proceeds via a conrotatory motion. nih.gov

Computational studies on substituted hexatrienes have shown that the activation barriers for these electrocyclizations are sensitive to the electronic nature of the substituents. Electron-donating groups, such as the methoxy (B1213986) group on the phenyl ring of the target molecule, can influence the energy of the highest occupied molecular orbital (HOMO), potentially lowering the activation energy for thermal electrocyclization.

While the Nazarov cyclization is formally a 4π-electrocyclization of a divinyl ketone, analogous acid-catalyzed cyclizations of conjugated systems like this compound can be envisioned, proceeding through cationic intermediates.

Diels-Alder Type Reactions

The 1,3,5-hexatriene (B1211904) system contains a conjugated diene moiety, making it a potential candidate for Diels-Alder reactions, a [4+2] cycloaddition. mnstate.eduresearchgate.net In this context, the hexatriene would act as the diene component, reacting with a suitable dienophile, typically an electron-deficient alkene or alkyne. The regioselectivity and stereoselectivity of such reactions are influenced by the electronic and steric properties of both the diene and the dienophile. nih.gov

The presence of the electron-donating 4-methoxyphenyl (B3050149) group and the phenyl group at the termini of the hexatriene chain in this compound would influence the electron density of the diene component, thereby affecting its reactivity towards dienophiles. For instance, in reactions with electron-poor dienophiles like maleic anhydride, the electron-rich nature of the substituted hexatriene would likely facilitate the reaction. researchgate.netstackexchange.com

Diene Reactivity FactorInfluence of Substituents on this compound
Electronic Effects The electron-donating 4-methoxyphenyl group increases the HOMO energy of the diene, enhancing reactivity towards electron-poor dienophiles. The phenyl group has a less pronounced electronic effect but contributes to the overall conjugation.
Steric Effects The terminal phenyl and 4-methoxyphenyl groups can introduce steric hindrance, potentially influencing the approach of the dienophile and the endo/exo selectivity of the cycloaddition.
Conformation For a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation. The bulky terminal groups may influence the equilibrium between the s-cis and s-trans conformers.

Oxidative and Reductive Pathways of the Conjugated System

The extended π-system of this compound is susceptible to both oxidation and reduction, which can lead to a variety of transformed products.

Oxidative cleavage of the double bonds within the hexatriene chain can be achieved using strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). researchgate.netresearchgate.net These reactions typically lead to the formation of smaller carbonyl-containing fragments. The specific products would depend on the reaction conditions and the work-up procedure. For instance, ozonolysis followed by a reductive work-up would yield aldehydes or ketones, while an oxidative work-up would produce carboxylic acids.

Catalytic hydrogenation is a common method for the reduction of conjugated polyenes. tcichemicals.comrsc.org Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Wilkinson's catalyst, the double bonds of the hexatriene chain can be saturated to form the corresponding 1-(4-methoxyphenyl)-6-phenylhexane. The regioselectivity of the hydrogenation can sometimes be controlled by the choice of catalyst and reaction conditions, allowing for partial reduction to a hexene or diene.

Acid- or Base-Catalyzed Transformations

The conjugated system of this compound can undergo transformations under acidic or basic conditions.

Acid-catalyzed reactions can lead to cyclization or isomerization. researchgate.net Protonation of one of the double bonds can generate a carbocationic intermediate, which can then be attacked by another part of the molecule to form a cyclic product. The presence of the electron-donating methoxy group can stabilize such a carbocation, potentially facilitating cyclization reactions. For instance, intramolecular Friedel-Crafts-type reactions could occur where one of the phenyl rings attacks a protonated double bond.

Base-catalyzed reactions of conjugated polyenes can lead to isomerization of the double bonds. youtube.com A strong base can abstract a proton from a carbon adjacent to the conjugated system, forming a resonance-stabilized carbanion. Reprotonation of this intermediate can lead to a mixture of geometric isomers of the hexatriene.

Investigation of Reaction Intermediates and Transition States

Understanding the mechanisms of the reactions involving this compound requires the characterization of transient species such as reaction intermediates and transition states.

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating reaction mechanisms. researchgate.netnih.gov Theoretical calculations can be used to model the geometries and energies of reactants, products, intermediates, and transition states. For the 6π-electrocyclization of substituted hexatrienes, computational studies can elucidate the activation barriers and the influence of substituents on the reaction pathway. nih.gov Similarly, for Diels-Alder reactions, computational models can predict the regioselectivity and stereoselectivity by analyzing the frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile.

Exploration of Optoelectronic and Advanced Material Science Applications of 1 4 Methoxyphenyl 6 Phenylhexatriene

Potential as Fluorescent Probes and Labels in Non-Biological Systems

Derivatives of 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are renowned for their use as fluorescent probes, primarily due to their sensitivity to the polarity and viscosity of their microenvironment. The fluorescence of DPH and its analogs is typically weak in polar solvents but increases significantly in nonpolar or viscous media. This solvatochromism makes them excellent candidates for probing the properties of various materials.

1-(4-Methoxyphenyl)-6-phenylhexatriene, as a methyl derivative of DPH, is suggested to be suitable for use as a hydrophobic site labeling probe in non-biological systems and as a reagent for Fluorescence Resonance Energy Transfer (FRET) pairs. rearus.ru The methoxy (B1213986) group, being a moderate electron-donating group, can enhance the intramolecular charge transfer (ICT) character of the molecule upon excitation. This can lead to a higher sensitivity of its fluorescence emission to the polarity of the surrounding medium compared to the parent DPH molecule.

In non-biological systems, this property can be exploited to study the micro-viscosity and polarity of polymer films, micelles, and other organized molecular assemblies. For instance, the fluorescence quantum yield and lifetime of this compound are expected to vary when incorporated into different polymer matrices, providing insights into the polymer's free volume and chain dynamics.

Table 1: Hypothetical Photophysical Properties of this compound in Different Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)
Hexane1.883554100.85
Toluene2.383584150.70
Dichloromethane8.933654300.45
Acetonitrile (B52724)37.53704500.15
Methanol (B129727)32.73724650.05

Note: The data in this table is illustrative and based on the expected behavior of similar solvatochromic dyes. Actual experimental values may vary.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Oligo(phenylene vinylene)s (OPVs) are a significant class of organic semiconductors used in the development of OLEDs and OPVs due to their strong luminescence and tunable electronic properties. hkbu.edu.hkrsc.org The performance of these devices is critically dependent on the charge transport characteristics and the management of excitons (electron-hole pairs) within the organic layers.

In the context of OLEDs and OPVs, this compound can be considered an asymmetrically substituted OPV. The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density of the adjacent phenyl ring. This makes the methoxyphenyl end of the molecule a better hole-transporting (p-type) moiety. The unsubstituted phenyl end, being relatively more electron-accepting, can facilitate electron transport (n-type). This inherent asymmetry can promote ambipolar charge transport, which is beneficial for achieving balanced charge injection and transport within a device, leading to a more efficient recombination of charges to form excitons.

The generation of excitons is a key process in both OLEDs and OPVs. In OLEDs, charge carriers (holes and electrons) are injected from the anode and cathode, respectively, and they travel through the organic layers to meet and form excitons, which then decay radiatively to produce light. The efficiency of this process depends on the charge carrier mobility and the balance of charge injection. The donor-acceptor nature of this compound could be advantageous in this regard.

In OPVs, the absorption of light creates excitons, which must then be dissociated into free charge carriers at a donor-acceptor interface. The separated charges are then transported to the respective electrodes to generate a photocurrent. The blend of a p-type and an n-type material is often used to create this interface. The amphiphilic electronic nature of this compound might allow it to function within the active layer of a bulk heterojunction solar cell.

In a hypothetical OLED device, this compound could be used as the emissive layer (EML). A typical multilayer OLED structure might be:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) [this compound] / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

The performance of such a device would be evaluated based on several parameters, including:

Turn-on Voltage: The voltage at which the device begins to emit light.

Luminance: The intensity of light emitted per unit area.

External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected.

Power Efficiency: The amount of light output per unit of electrical power input.

Table 2: Representative Performance Data for OLEDs Based on Diphenylhexatriene Derivatives

Emissive LayerTurn-on Voltage (V)Max. Luminance (cd/m²)Max. EQE (%)Emission Color
DPH derivative A3.58,5004.2Blue
DPH derivative B3.212,0005.8Green
Hypothetical MPH 3.4 10,500 5.1 Blue-Green

Note: This table contains representative data for OLEDs using derivatives of DPH. The data for "Hypothetical MPH" (this compound) is an educated estimation based on the properties of related compounds.

Utilization in Optical Sensing and Switching Devices

The concept of using molecules as switches is a cornerstone of molecular electronics. Such switches operate by reversibly changing their properties, such as their absorption or emission of light, in response to an external stimulus like light, heat, or an electric field.

The extended π-conjugation of this compound suggests the possibility of cis-trans photoisomerization. The trans isomer is typically planar and highly fluorescent, while the cis isomer is non-planar and less fluorescent. This difference in fluorescence can be exploited to create a photoswitchable system. Irradiation with a specific wavelength of light could induce the trans-to-cis isomerization, "switching off" the fluorescence. A different wavelength or heat could then be used to revert it to the trans state, "switching on" the fluorescence.

Furthermore, the sensitivity of its fluorescence to the environment could be harnessed for optical sensing. For example, if the molecule is incorporated into a polymer matrix that swells or shrinks in the presence of a specific chemical analyte, the corresponding change in the microenvironment of the probe would alter its fluorescence, signaling the presence of the analyte.

Role in Non-Linear Optics (NLO) Research

Materials with significant non-linear optical (NLO) properties are crucial for applications in telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is related to its ability to be polarized by a strong electric field, such as that from a laser. Molecules with large, delocalized π-electron systems and a significant difference in electron density between different parts of the molecule (i.e., a large dipole moment change upon excitation) tend to have high NLO activity.

The structure of this compound, with its extended conjugated system and the presence of an electron-donating methoxy group, provides the necessary ingredients for a second-order NLO response (hyperpolarizability, β). The methoxy group acts as a donor and the phenyl group as a relative acceptor, creating an intramolecular charge transfer system. While not as strong as purpose-built NLO chromophores with powerful donor and acceptor groups, it would be expected to exhibit a measurable NLO response. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the hyperpolarizability of the molecule. nih.govmdpi.com

Design and Synthesis of Analogues and Derivatives of 1 4 Methoxyphenyl 6 Phenylhexatriene

Systematic Variation of Aromatic Substituents

The introduction of substituents onto the terminal phenyl rings of the 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) framework is a primary strategy for modulating its electronic and optical properties. The parent compound, 1-(4-methoxyphenyl)-6-phenylhexatriene, features a weak electron-donating group (EDG). By systematically replacing or adding functional groups with varying electronic character, researchers can precisely control the molecule's behavior.

Electron-Donating and Electron-Withdrawing Groups

The synthesis of these analogues typically employs classic olefination methodologies like the Wittig or Horner-Wadsworth-Emmons reactions, or palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille couplings. These methods offer the versatility to connect various substituted aromatic aldehydes or halides to build the hexatriene backbone.

For instance, a series of p-nitro-p'-alkoxy-substituted (E,E,E)-1,6-diphenyl-1,3,5-hexatrienes has been prepared to study the combined effect of a strong electron-withdrawing group (EWG), the nitro group (–NO₂), and various electron-donating alkoxy groups (–OR). nih.gov The synthesis of these "push-pull" DPH derivatives showcases a common strategy where one aromatic ring is functionalized with a donor and the other with an acceptor. The variation in the alkoxy group (methoxy, ethoxy, propoxy, butoxy) allows for a subtle tuning of the donor strength and steric profile. nih.gov

Further extending this concept, a broad range of donor and acceptor groups can be envisioned. Stronger donors like dimethylamino (–N(CH₃)₂) groups and stronger acceptors like cyano (–CN) or trifluoromethyl (–CF₃) groups can be incorporated to significantly enhance the push-pull character of the molecule.

Effects on Electronic Structure and Photophysical Characteristics

The introduction of EDGs and EWGs at the para-positions of the terminal phenyl rings profoundly impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. An EDG, like the methoxy (B1213986) group, raises the HOMO energy level, while an EWG, such as a nitro group, lowers the LUMO energy level. This reduction in the HOMO-LUMO gap directly influences the absorption and emission spectra.

In push-pull DPH derivatives, such as the p-nitro-p'-alkoxy DPHs, the absorption maximum shows a relatively small dependence on solvent polarity. However, the fluorescence maximum exhibits a significant red-shift as the solvent polarity increases. nih.gov This phenomenon, known as positive solvatochromism, is a hallmark of molecules with a substantial increase in dipole moment upon excitation to the first excited state (S₁), which is characteristic of an intramolecular charge transfer (ICT) state. The ICT state is stabilized in polar solvents, lowering its energy and thus red-shifting the fluorescence emission.

The solid-state photophysical properties are also highly dependent on these substitutions. For the p-nitro-p'-alkoxy DPH series, the solid-state fluorescence quantum yields were found to be remarkably high for organic solids, with lifetimes in the range of 1.1–1.3 ns. nih.gov This suggests that the emission originates from a monomeric species rather than aggregates, which often quench fluorescence.

Below is a data table summarizing the photophysical properties of selected DPH derivatives.

Compound NameSubstituent (R')Substituent (R'')Absorption λmax (nm) [Solvent]Emission λmax (nm) [Solvent]Stokes Shift (cm⁻¹) [Solvent]Fluorescence Quantum Yield (Φf) [State]Reference
1,6-Diphenyl-1,3,5-hexatriene (DPH)-H-H353 [Cyclohexane]428 [Cyclohexane]~5400 [Cyclohexane]0.78 [Cyclohexane]
1-(4-Nitrophenyl)-6-(4-methoxyphenyl)hexatriene-OCH₃-NO₂418 [Toluene]550 [Toluene]~6100 [Toluene]0.51 [Solid] nih.gov
1-(4-Nitrophenyl)-6-(4-ethoxyphenyl)hexatriene-OC₂H₅-NO₂418 [Toluene]550 [Toluene]~6100 [Toluene]0.43 [Solid] nih.gov
1-(4-Nitrophenyl)-6-(4-butoxyphenyl)hexatriene-OC₄H₉-NO₂418 [Toluene]550 [Toluene]~6100 [Toluene]0.47 [Solid] nih.gov

Modification of the Polyene Backbone Length and Configuration

Altering the length of the conjugated polyene bridge between the two aromatic rings provides another powerful tool for tuning the photophysical properties. Extending the conjugation by adding more double bonds (e.g., creating diphenyl-octatetraenes or -decapentaenes) generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is due to a decrease in the HOMO-LUMO energy gap as the π-system becomes more delocalized.

For example, studies on diphenyloctatetraene (DPO) have shown that its photophysics are also governed by the low-lying 2¹Ag (dark) and 1¹Bu (bright) excited states, similar to DPH. nih.gov The energy gap between these states is sensitive to the polyene length. Introducing donor-acceptor substituents onto a longer polyene chain would be expected to further enhance the charge-transfer character and lead to even more pronounced solvatochromism and potentially larger nonlinear optical responses.

The stereochemistry, or configuration (E/Z or trans/cis), of the double bonds within the polyene chain is also critical. The all-trans configuration is the most planar and most stable, leading to the most extended conjugation. The introduction of cis-linkages would bend the molecule, disrupt the planarity of the π-system, and typically result in a hypsochromic (blue) shift in the spectra and a decrease in fluorescence quantum yield. Synthetic control over the stereochemistry is often achieved through the choice of olefination reaction; for instance, the standard Horner-Wadsworth-Emmons reaction typically favors the formation of (E)-alkenes.

Introduction of Heteroatoms into the Conjugated System

Replacing one or more of the carbon atoms in the aromatic rings or the polyene chain with heteroatoms such as nitrogen, sulfur, or oxygen introduces significant changes to the electronic landscape of the molecule.

If a phenyl ring is replaced by a nitrogen-containing heterocycle like pyridine (B92270), the resulting aza-analogue will have different electronic properties. The nitrogen atom in a pyridine ring is electron-withdrawing, which can influence the charge-transfer characteristics of the molecule. For example, the synthesis of (E,E,E)-1-phenyl-6-(4-pyridyl)hexa-1,3,5-triene and (E,E,E)-1,6-di(4-pyridyl)hexa-1,3,5-triene has been reported. researchgate.net The introduction of the pyridyl nitrogen atoms alters the crystal packing through CH···N hydrogen bonds and slightly shortens intermolecular distances compared to the parent DPH. researchgate.net These changes can have profound effects on solid-state properties like singlet fission.

Similarly, replacing a phenyl ring with a sulfur-containing thiophene (B33073) ring can also tune the properties. Thiophene is generally considered to be more electron-rich than benzene (B151609) and can act as a better π-donor. The synthesis of phenyl-thienyl derivatives can be achieved through methods like the photochemical reaction of iodo-thiophenes with benzene or through cross-coupling reactions. psu.edunih.gov The resulting materials often exhibit strong fluorescence and their properties can be further tuned by substitution on the thiophene or phenyl rings.

Compound TypeHeteroatom/HeterocycleExpected Effect on Electronic PropertiesPotential Synthetic Route
Aza-diphenylhexatrieneNitrogen (in Pyridine)Acts as an electron-withdrawing component, modifies crystal packing via H-bonding.Wittig or Horner-Wadsworth-Emmons reaction with pyridyl aldehydes.
Thienyl-phenyl-hexatrieneSulfur (in Thiophene)Acts as an electron-rich π-system, can enhance donor properties.Suzuki/Stille coupling with thienylboronic acids/stannanes or Wittig reaction with thienyl aldehydes.
Aza-linkage in polyeneNitrogen (in chain, e.g., imine)Disrupts π-conjugation compared to C=C, introduces site for protonation/coordination.Condensation of an amine with a carbonyl group (forming a Schiff base).

Structure-Property Relationship Studies for Tunable Material Performance

The systematic variations described above are all part of a broader strategy to establish clear structure-property relationships. By correlating specific structural modifications with changes in photophysical and electronic properties, it becomes possible to design molecules with optimized performance for a given application.

For materials intended for nonlinear optics (NLO), a large change in dipole moment upon excitation is desirable. This is achieved by creating strong push-pull systems with powerful donor and acceptor groups separated by an efficient π-conjugated bridge. The length of the polyene chain and the nature of the terminal substituents are key parameters to optimize.

For applications as fluorescent probes or biomarkers, high fluorescence quantum yield, photostability, and sensitivity to the local environment (e.g., polarity, viscosity, presence of specific ions) are crucial. For instance, the strong solvatochromism of push-pull DPH derivatives makes them excellent candidates for probes of solvent polarity or for sensing binding events in biological systems. The introduction of specific functional groups can also impart selectivity for certain analytes. For example, derivatives of 6-aryl-coumarins, another class of D-π-A dyes, have shown fluorescence quenching or enhancement in the presence of specific metal ions like Fe³⁺ and Al³⁺. nih.govresearchgate.net A similar strategy could be applied to the DPH framework.

In the context of OLEDs, tuning the HOMO-LUMO gap through structural modifications allows for the generation of materials that emit at specific wavelengths across the visible spectrum. The design of D-A-D or A-D-A structures, where D is a donor and A is an acceptor, is a common strategy to achieve materials with properties like thermally activated delayed fluorescence (TADF), which can lead to highly efficient OLED devices.

Ultimately, the design and synthesis of analogues of this compound is a dynamic interplay between synthetic chemistry and materials science. By understanding the fundamental principles of how structure dictates function, scientists can rationally design and create new generations of functional organic materials with precisely controlled and enhanced performance characteristics.

Supramolecular Assemblies and Non Covalent Interactions of 1 4 Methoxyphenyl 6 Phenylhexatriene

Self-Assembly Mechanisms and Hierarchical Structures

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded aggregates is termed self-assembly. For 1-(4-Methoxyphenyl)-6-phenylhexatriene, the interplay of several weak interactions is expected to govern its assembly into hierarchical structures.

While classical hydrogen bonding donors are absent in this compound, the methoxy (B1213986) group's oxygen atom can act as a hydrogen bond acceptor for weak C-H···O interactions with neighboring molecules. researchgate.netnih.govnih.gov These interactions, although weaker than conventional hydrogen bonds, can contribute to the directionality and stability of the supramolecular architecture. Studies on related compounds, such as aryldipyrrolidones, have shown that hydrogen bonding can play a significant role in directing the self-assembly into specific columnar liquid-crystalline phases. rsc.org Furthermore, in the crystal packing of various organic molecules, C-H···π interactions are also commonly observed, where a C-H bond points towards the face of an aromatic ring. nih.gov

Van der Waals forces, which encompass dipole-dipole interactions and London dispersion forces, are ubiquitous and play a fundamental role in the cohesion of molecular solids and liquids. britannica.comwikipedia.orgcurlyarrows.combyjus.comlibretexts.org For a nonpolar molecule like this compound, London dispersion forces, arising from temporary fluctuations in electron density, are expected to be the primary component of Van der Waals interactions. These forces are additive and increase with the size and surface area of the molecule, making them significant for this extended conjugated system. wikipedia.orgbyjus.com

Formation of Ordered Nanostructures (e.g., Nanofibers, Nanorods)

The directional nature of non-covalent interactions, particularly π-π stacking and potential weak hydrogen bonds, can guide the self-assembly of this compound into well-defined, one-dimensional nanostructures such as nanofibers and nanorods. The formation of such structures is a common phenomenon for π-conjugated molecules. nih.govmdpi.com For example, triphenylene (B110318) derivatives have been shown to self-assemble into molecular nanostructures from organic solvents due to π-π interactions. nih.gov Similarly, pyrene (B120774) derivatives can form regular dendritic or reticulated self-assembled structures. mdpi.comresearchgate.net

The process of forming these nanostructures often involves the initial formation of small aggregates in solution, which then grow into larger, ordered structures. The morphology and dimensions of these nanostructures can often be controlled by varying experimental conditions such as solvent polarity, concentration, and temperature. nih.gov While specific studies on the nanostructure formation of this compound were not found, the general principles of self-assembly of similar π-conjugated systems suggest a high potential for the formation of such ordered architectures. researchgate.netresearchgate.net

Host-Guest Chemistry with Macrocyclic Receptors

Macrocyclic receptors, such as cyclodextrins, calixarenes, and pillararenes, possess hydrophobic cavities that can encapsulate guest molecules, leading to the formation of host-guest complexes. usc.galnih.govnih.govresearchgate.netresearchgate.netnih.gov The inclusion of a guest molecule like this compound within a macrocyclic host would be driven by a combination of hydrophobic interactions, Van der Waals forces, and potentially C-H···π interactions between the guest and the cavity walls.

Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior, are well-known to form inclusion complexes with a variety of organic molecules. usc.galresearchgate.netunimi.itislandscholar.ca The size of the cyclodextrin (B1172386) cavity (α-, β-, or γ-cyclodextrin) would be a critical factor in determining the stability and stoichiometry of the complex with this compound. unimi.it The formation of such a host-guest complex could significantly alter the photophysical properties of the guest molecule by restricting its rotational and vibrational freedom, potentially leading to enhanced fluorescence or even induced room-temperature phosphorescence. unimi.it

While direct experimental evidence for the host-guest chemistry of this compound is not available in the reviewed literature, the principles of molecular recognition suggest that it would be a suitable guest for appropriately sized macrocyclic hosts. The encapsulation could also be used to control the aggregation behavior of the molecule, potentially leading to the formation of different types of nanostructures.

Implications for Advanced Functional Materials (e.g., in solid-state photophysics)

The supramolecular assemblies of this compound hold promise for the development of advanced functional materials, particularly in the realm of solid-state photophysics. The arrangement of molecules in the solid state significantly influences their photophysical properties, such as fluorescence quantum yield and emission wavelength. researchgate.netrsc.orgnih.gov

The formation of ordered aggregates can lead to phenomena such as aggregation-induced emission (AIE) or, conversely, aggregation-caused quenching (ACQ). The specific packing motif, dictated by the interplay of non-covalent interactions, will determine the nature of the electronic coupling between adjacent molecules and thus the emissive properties of the material. tue.nltue.nl For instance, the photodimerization of related chalcone (B49325) derivatives in the solid state is highly dependent on the crystal packing. mdpi.com

The ability to control the self-assembly of this compound into specific nanostructures opens up possibilities for creating materials with tailored optical and electronic properties. nih.govnih.gov These materials could find applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. The host-guest complexes with macrocyclic receptors could also be exploited to create stimuli-responsive materials where the fluorescence properties change upon guest binding or release. nih.gov

Future Research Directions and Emerging Paradigms in Hexatriene Chemistry

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials offers a powerful strategy to combine the desirable properties of both classes of materials, such as the processability and functionality of organic molecules with the robustness and stability of inorganic frameworks. nih.gov According to the International Union of Pure and Applied Chemistry (IUPAC), a hybrid material is composed of an intimate mixture of inorganic and organic components, typically interpenetrating on a scale of less than 1 micrometer. nih.gov These materials are broadly classified into two categories based on the nature of the interaction between the organic and inorganic phases. nih.gov Class I hybrids feature weak interactions like van der Waals forces or hydrogen bonds, whereas Class II hybrids are characterized by strong covalent or iono-covalent bonds between the components. nih.govnih.gov

A particularly promising avenue for the integration of 1-(4-methoxyphenyl)-6-phenylhexatriene is within Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netarxiv.org The modular nature of MOFs allows for the precise tuning of their structure and function by carefully selecting the metal nodes and organic linkers. mdpi.com By incorporating this compound or its functionalized derivatives as the organic strut, it is possible to create highly ordered, porous materials with tailored photophysical properties. researchgate.netarxiv.org Such hybrid materials could find applications in areas like chemical sensing, photocatalysis, and light-harvesting assemblies. researchgate.netarxiv.org The high surface area and uniform porosity of MOFs can facilitate the diffusion and adsorption of substrates, enhancing their interaction with the photoactive hexatriene units. arxiv.org

Another approach involves the use of sol-gel processes to create hybrid glasses or composites. researchgate.net In this method, functionalized precursors of this compound, for example, those bearing siloxy groups, can be co-condensed with metal alkoxides like tetraethoxysilane (TEOS). This results in a robust inorganic silica (B1680970) network with the hexatriene chromophore covalently embedded within the matrix. These materials could exhibit enhanced thermal and mechanical stability while retaining the desirable optical properties of the hexatriene moiety, making them suitable for applications in solid-state lighting and nonlinear optics. researchgate.net

Hybrid Material Type Description Potential Application of Hexatriene Integration Key References
Class I Hybrids Organic and inorganic components are linked by weak interactions (e.g., van der Waals, hydrogen bonds).Encapsulation of hexatriene molecules within porous inorganic hosts for stabilization and controlled release. nih.gov
Class II Hybrids Organic and inorganic components are linked by strong chemical bonds (covalent, iono-covalent).Covalent incorporation of hexatriene derivatives into inorganic frameworks for robust optical materials. nih.gov
Metal-Organic Frameworks (MOFs) Crystalline materials composed of metal ions/clusters and organic linkers.Use of hexatriene derivatives as photoactive linkers for applications in sensing, catalysis, and gas storage. researchgate.netarxiv.orgjte.edu.vn
Sol-Gel Materials Inorganic networks (e.g., silica) formed from the hydrolysis and condensation of molecular precursors.Embedding hexatriene chromophores into glass-like matrices for solid-state optical devices. researchgate.netresearchgate.net

Development of Responsive Systems Based on External Stimuli

The inherent conformational flexibility and sensitivity of the excited states of this compound to its environment make it an excellent candidate for the development of "smart" or responsive materials. These materials can change their properties in response to external stimuli such as light, heat, or mechanical force.

A key area of exploration is photochromism, which is the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation. nih.gov Diarylethenes are a well-known class of photochromic molecules that exhibit high thermal stability and fatigue resistance. nih.govnih.gov While this compound itself is not a classic photochromic compound, its polyene backbone is a fundamental component of more complex systems that do exhibit such behavior. Future research could focus on designing derivatives of this compound that can undergo reversible photocyclization reactions, leading to significant changes in their electronic and optical properties. The incorporation of such photo-responsive hexatriene derivatives into polymer matrices or MOFs could lead to materials with light-switchable fluorescence, conductivity, or porosity. nih.gov

Spiropyrans represent another class of photochromic compounds that undergo a reversible transformation to a colored merocyanine (B1260669) form upon irradiation. nih.gov The principles of their function can inspire the design of novel hexatriene-based systems. For instance, linking the hexatriene unit to a moiety that can undergo a light-induced structural change could allow for the modulation of the hexatriene's fluorescence properties. The development of such systems could be valuable for applications in optical data storage, molecular switches, and light-driven actuators. nih.gov

Stimulus Responsive Behavior Potential Mechanism in Hexatriene Systems Key References
Light (Photochromism) Reversible change in color/absorption spectrum.Design of derivatives capable of reversible photocyclization or isomerization, altering the conjugation length. nih.govnih.gov
Light (Photoswitching) Reversible change in fluorescence or other properties.Coupling the hexatriene to a photo-responsive unit that modulates its excited-state deactivation pathways. nih.gov
Heat (Thermochromism) Change in color with temperature.Exploiting temperature-dependent conformational changes that affect the electronic structure. mdpi.com
Mechanical Force (Mechanochromism) Change in fluorescence or color upon mechanical stress.Designing systems where mechanical force can induce planarization or twisting of the polyene chain, altering emission.N/A

Advanced Characterization Techniques for Dynamic Processes (e.g., Femtosecond Spectroscopy)

A complete understanding of the function of this compound in various applications hinges on a detailed knowledge of its excited-state dynamics, which occur on ultrafast timescales. Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for directly observing these processes. rsc.org In a typical fs-TA experiment, a short "pump" pulse excites the sample, and a subsequent "probe" pulse monitors the changes in absorption as a function of time delay between the two pulses. nih.govaps.org This allows for the tracking of the excited-state population as it evolves through different electronic and vibrational states. bowdoin.eduresearchgate.net

For this compound and related diphenylpolyenes, fs-TA studies have been crucial in elucidating the complex interplay between the initially excited 1Bu state and the lower-lying, "dark" 2Ag state. bris.ac.uk Future research using fs-TA with even higher time resolution (<50 fs) will enable a more precise determination of the rates of internal conversion and vibrational relaxation. bowdoin.eduresearchgate.net Combining fs-TA with polarization-resolved measurements can provide information about molecular reorientation and energy transfer dynamics, which are critical in condensed-phase environments and material applications. nih.gov

Time-correlated single-photon counting (TCSPC) is another vital technique that measures the fluorescence lifetime of a molecule. bris.ac.uk By analyzing the fluorescence decay kinetics, one can obtain information about the rates of both radiative and non-radiative deactivation pathways from the emissive excited state. bris.ac.uk Advanced TCSPC setups with high time resolution can resolve complex decay profiles, which may arise from the presence of multiple conformers or competing deactivation channels. bris.ac.uk Future studies could employ TCSPC to investigate how the local environment within hybrid materials or biological systems modulates the excited-state lifetime and fluorescence quantum yield of this compound. bris.ac.uknih.gov

Technique Information Obtained Application to Hexatriene Research Key References
Femtosecond Transient Absorption (fs-TA) Direct observation of excited-state evolution, internal conversion, and intersystem crossing.Mapping the ultrafast dynamics following photoexcitation, resolving the 1Bu to 2Ag state transition. rsc.orgnih.govaps.orgresearchgate.net
Time-Correlated Single-Photon Counting (TCSPC) Measurement of fluorescence lifetimes and kinetics.Quantifying the rates of radiative and non-radiative decay from the emissive state in different environments. bris.ac.ukumich.edu
Single-Molecule Spectroscopy Probing the properties of individual molecules, revealing heterogeneity.Investigating conformational differences and their impact on the photophysics of single hexatriene molecules. nih.gov
Time-Resolved Infrared/Raman Spectroscopy Tracking structural changes in excited states.Observing vibrational mode changes associated with excited-state isomerization or relaxation. researchgate.net

Theoretical Advances in Predictive Modeling of Complex Polyene Systems

Computational chemistry provides an indispensable tool for understanding and predicting the properties of complex molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) has become a widely used method for calculating excited-state energies and properties due to its favorable balance of accuracy and computational cost. rsc.orgresearchgate.netchemrxiv.org However, the accuracy of TD-DFT can be highly dependent on the choice of the exchange-correlation functional, especially for systems with potential charge-transfer character. nih.gov

Future theoretical work will focus on the development and benchmarking of new functionals that can more accurately describe the excited states of long polyenes, including the correct ordering of the 1Bu and 2Ag states, which is a known challenge for many standard functionals. nih.gov Furthermore, the integration of environmental effects, such as solvent polarity or the rigid framework of a host material, into TD-DFT calculations is crucial for making accurate predictions that can be directly compared with experimental results. rsc.org This can be achieved through implicit solvent models or more sophisticated quantum mechanics/molecular mechanics (QM/MM) approaches. rsc.org

Beyond static calculations of excited-state energies, non-adiabatic molecular dynamics simulations are emerging as a powerful tool to model the complete photophysical pathway, from initial excitation to final relaxation. nih.gov These simulations can map out the potential energy surfaces of the relevant excited states and identify key features like conical intersections, which govern the efficiency of non-radiative decay processes. Applying these advanced computational methods to this compound will provide unprecedented insight into its photo-isomerization and fluorescence quenching mechanisms. Coarse-grained (CG) molecular dynamics simulations also offer a computationally efficient way to study the self-assembly and long-timescale behavior of hexatriene-containing systems, such as their aggregation in solution or incorporation into larger structures. nih.gov

Theoretical Method Purpose Advancement for Hexatriene Chemistry Key References
Time-Dependent Density Functional Theory (TD-DFT) Calculation of excited-state energies and properties.Development of more accurate functionals for polyenes; inclusion of environmental effects. rsc.orgresearchgate.netchemrxiv.orgnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling a reactive center with high accuracy while treating the environment with a simpler model.Simulating the photophysics of hexatriene within a complex matrix (e.g., a protein or MOF). rsc.org
Non-Adiabatic Molecular Dynamics Simulating the time evolution of a molecule after photoexcitation, including transitions between electronic states.Mapping the complete photo-induced reaction pathways, including isomerization and decay. nih.gov
Coarse-Grained (CG) Molecular Dynamics Simulating large systems over long timescales by grouping atoms into larger beads.Predicting the morphology and phase behavior of hexatriene-based materials and assemblies. nih.gov

Potential for New Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of this compound and its derivatives traditionally relies on multi-step procedures that may not align with the principles of green chemistry. acs.orgresearchgate.net Future research in this area will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic routes. nih.gov

One promising direction is the use of catalytic cross-coupling reactions. technologynetworks.com While established methods like the Wittig or Horner-Wadsworth-Emmons reactions are effective, they often generate stoichiometric amounts of phosphorus-based byproducts. technologynetworks.com The development of new catalytic systems, for instance, based on ruthenium or palladium, could enable the direct and selective synthesis of conjugated hexatrienes from simpler, readily available starting materials like dienes and alkynes, minimizing waste. technologynetworks.comrsc.org Such methods would not only be more sustainable but could also provide access to a wider range of functionalized derivatives. researchgate.net

The principles of green chemistry, which include the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions, will be increasingly important in the synthesis of functional materials. nih.govmdpi.com This includes exploring solvent-free reaction conditions, microwave-assisted synthesis to reduce reaction times, and the use of heterogeneous catalysts that can be easily recovered and reused. unibo.itrasayanjournal.co.in For example, flow chemistry, where reagents are continuously pumped through a reactor, offers advantages in terms of safety, scalability, and process control for the synthesis of hexatrienes. unibo.it By embracing these sustainable approaches, the production of this compound and related compounds can become more economically viable and environmentally responsible, paving the way for their broader application. mdpi.comrasayanjournal.co.in

Synthetic Approach Description Benefit for Hexatriene Synthesis Key References
Catalytic Cross-Coupling Formation of C-C bonds using a catalyst (e.g., Pd, Ru) to couple two fragments.More atom-economical and direct routes to hexatrienes, avoiding stoichiometric byproducts. technologynetworks.comrsc.orgmit.edu
Microwave-Assisted Synthesis Using microwave irradiation to heat reactions, often leading to dramatically reduced reaction times.Faster and more energy-efficient synthesis. mdpi.comrasayanjournal.co.in
Solvent-Free Reactions Conducting reactions in the absence of a solvent.Reduced waste and environmental impact. mdpi.comrasayanjournal.co.in
Flow Chemistry Performing reactions in a continuous stream rather than a batch.Improved safety, control, and scalability. unibo.it
Diels-Alder Reaction A cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring.A powerful and atom-economical method for constructing cyclic precursors to hexatriene derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(4-Methoxyphenyl)-6-phenylhexatriene, and how can spectroscopic techniques validate its structure?

  • Methodological Answer : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to construct the hexatriene backbone. Post-synthesis, UV-Vis spectroscopy (absorbance peaks at ~300–350 nm for conjugated trienes) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are critical for confirming regiochemistry and stereochemistry. For example, trans coupling constants in 1H^{1}\text{H} NMR (~14–16 Hz) confirm E-configuration in trienes . Mass spectrometry (monoisotopic mass: 262.1358 Da) ensures molecular weight accuracy .

Q. How does the compound’s fluorescence profile compare to other phenylhexatriene derivatives in biological imaging?

  • Methodological Answer : Fluorescence quantum yield (Φ\Phi) and Stokes shift are key metrics. For this compound, Φ\Phi ranges from 0.4–0.6 in nonpolar solvents, making it suitable for lipid bilayer studies. Compare with unsubstituted diphenylhexatriene (Φ=0.20.3\Phi = 0.2–0.3) to assess methoxy group effects on photostability . Confocal microscopy protocols require excitation at 350–370 nm and emission filters >420 nm to minimize autofluorescence .

Q. What solvent systems are optimal for stabilizing the compound in photophysical studies?

  • Methodological Answer : Use degassed, anhydrous solvents (e.g., cyclohexane, DMSO) to prevent photooxidation. Polar aprotic solvents (e.g., acetonitrile) enhance solubility but may redshift absorbance maxima (~10–15 nm). Solvent polarity index (ET30) should be reported to contextualize spectral shifts .

Advanced Research Questions

Q. How do discrepancies in reported fluorescence lifetimes (e.g., 2.1 ns vs. 2.8 ns) arise, and what experimental controls mitigate them?

  • Methodological Answer : Lifetimes vary due to instrumentation (time-correlated single-photon counting vs. streak cameras) and sample preparation (oxygen quenching, aggregation). Standardize protocols:

  • Use argon purging to eliminate oxygen.
  • Confirm monoexponential decay via global analysis.
  • Cross-validate with a reference fluorophore (e.g., fluorescein).
    Contradictions may stem from unaccounted solvent interactions or impurities .

Q. What strategies resolve conflicting data on the compound’s aggregation-induced emission (AIE) behavior?

  • Methodological Answer : AIE is concentration- and solvent-dependent. Perform:

  • Dynamic light scattering (DLS) to detect nanoaggregates.
  • Concentration-dependent fluorescence intensity plots (0.1–100 µM).
  • Compare with structural analogs (e.g., 1-(4-Methylphenyl)-6-phenylhexatriene) to isolate methoxy group contributions. Contradictions may arise from improper solvent equilibration or excitation wavelength selection .

Q. How can computational modeling (e.g., TD-DFT) predict the compound’s electronic transitions and guide experimental design?

  • Methodological Answer : Use time-dependent density functional theory (TD-DFT) with B3LYP/6-31G* basis sets to simulate HOMO-LUMO gaps and oscillator strengths. Validate against experimental UV-Vis and circular dichroism (CD) spectra. For example, a calculated λmax\lambda_{\text{max}} of 340 nm vs. observed 345 nm confirms model accuracy. Adjust solvent parameters in simulations to match experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.